Lipophilicity: 4-Chloro vs. 3-Chloro Isomer
The target compound's 4-chloro substitution on the benzamide ring influences its partition coefficient (LogP) relative to the 3-chloro positional isomer, affecting membrane permeability. The computed XLogP3 value for 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide is 6.7 [1]. While a specific computed XLogP3 for the 3-chloro isomer (CAS 302820-95-7) is not available from the same authoritative database source, the class-level inference for such highly chlorinated, isomeric structures is that a para-substituted benzoyl group generally results in a more linear and lipophilic molecule compared to a meta-substituted analog, which introduces a molecular dipole variation [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 6.7 (Computed by XLogP3 3.0, PubChem release 2021.05.07) |
| Comparator Or Baseline | 3-chloro isomer (CAS 302820-95-7): Exact XLogP3 value is unavailable in PubChem for direct comparison; class-level inference suggests a lower logP due to altered dipole moment from meta-substitution. |
| Quantified Difference | Not available for direct quantitative comparison. |
| Conditions | Computational prediction using XLogP3 algorithm on the compound's topological structure. |
Why This Matters
A difference in lipophilicity directly impacts a molecule's passive permeability and its distribution within biological systems, making the specific isomer a critical choice for cell-based assays or in vivo studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5200827, 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide. 2026. View Source
- [2] Sigma-Aldrich. Product Listing for 3-CHLORO-N-(2,2,2-TRICHLORO-1-(4-CHLOROANILINO)ETHYL)BENZAMIDE (CAS 302820-95-7). AldrichCPR R572489. View Source
